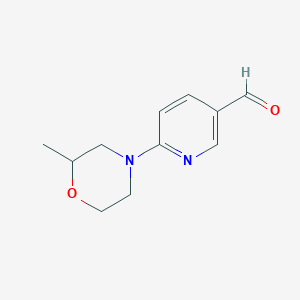
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a chlorophenyl group, a methyloxirane ring, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of sodium hydroxide as a base and methanol as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares the chlorophenyl group but has a different core structure.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another compound with a chlorophenyl group, but with a different functional group arrangement.
Uniqueness
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
Clave InChI |
MWMTUAAXTBPABT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



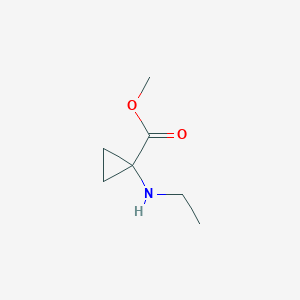
![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)
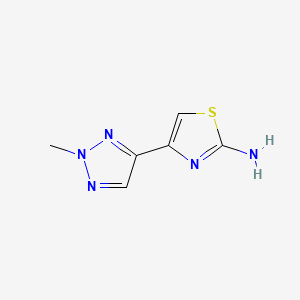


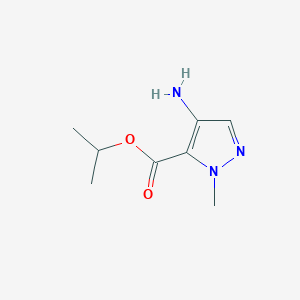
![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
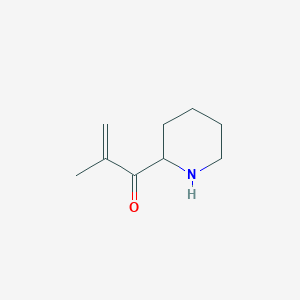
![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)

